molecular formula C11H9IN2O B7893609 1-(4-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one

1-(4-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one

Cat. No.: B7893609
M. Wt: 312.11 g/mol
InChI Key: ZQQIOPNRSJLAIH-UHFFFAOYSA-N
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Description

1-(4-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an iodine atom attached to the pyrazole ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazines with 1,3-diketones or their equivalents.

    Coupling with phenyl ethanone: The final step involves coupling the iodinated pyrazole with a phenyl ethanone derivative, often using palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Coupling reactions: The compound can participate in cross-coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling reactions: Palladium catalysts and ligands are essential for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or nitrile derivatives, while oxidation can produce ketones or carboxylic acids.

Scientific Research Applications

1-(4-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound can be used as a probe to study biological processes involving pyrazole derivatives.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance its binding affinity and selectivity towards certain targets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-Bromo-1H-pyrazol-1-yl)phenyl]ethan-1-one
  • 1-[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]ethan-1-one
  • 1-[4-(4-Fluoro-1H-pyrazol-1-yl)phenyl]ethan-1-one

Uniqueness

1-(4-(4-Iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can enhance the compound’s interactions with molecular targets, potentially leading to improved efficacy in various applications.

Properties

IUPAC Name

1-[4-(4-iodopyrazol-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2O/c1-8(15)9-2-4-11(5-3-9)14-7-10(12)6-13-14/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQIOPNRSJLAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C=C(C=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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